molecular formula C10H12BrClN2 B8152096 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine

1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine

Cat. No.: B8152096
M. Wt: 275.57 g/mol
InChI Key: CETSPHWJZCHUOG-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, 2-chlorobenzylamine, undergoes bromination using bromine or a brominating agent such as sodium bromide in the presence of a suitable catalyst.

    Azetidine Formation: The brominated product is then reacted with azetidine under basic conditions to form the azetidin-3-amine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by azetidine ring formation. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted azetidin-3-amines.

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Dehalogenated azetidin-3-amines.

Scientific Research Applications

1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a tool in studying the interactions of halogenated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The azetidine ring provides structural rigidity, facilitating the proper orientation of the molecule for effective interaction.

Comparison with Similar Compounds

  • 1-[(5-Bromo-2-chlorophenyl)methyl]pyrrolidine-3-amine
  • 1-[(5-Bromo-2-chlorophenyl)methyl]piperidine-3-amine
  • 1-[(5-Bromo-2-chlorophenyl)methyl]morpholine-3-amine

Uniqueness: 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs. The azetidine ring’s smaller size and higher strain energy contribute to its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSPHWJZCHUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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